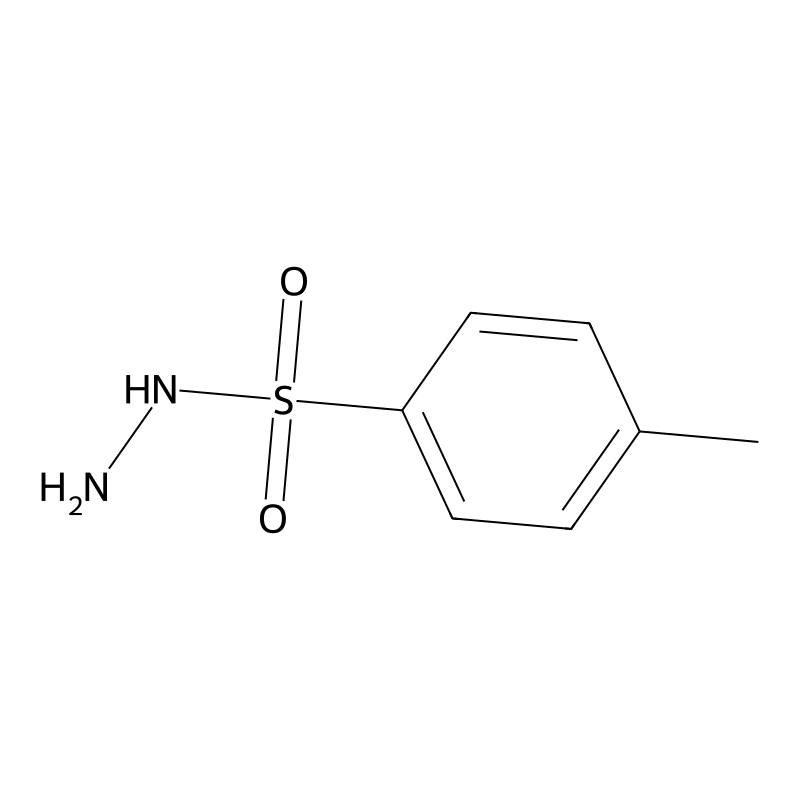

4-Methylbenzenesulfonohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Hydrazones

Tosyl hydrazide reacts with aldehydes and ketones to form the corresponding hydrazones. Hydrazones are valuable intermediates in organic synthesis, often employed in:

- Preparation of new functional groups: They can be transformed into various other functional groups, such as amines, alkenes, and heterocycles .

- Protection of carbonyl groups: Hydrazones can reversibly protect the carbonyl functionality in a molecule, allowing for selective modification at other sites .

- Characterization of carbonyl compounds: Tosyl hydrazones are often used to identify and differentiate aldehydes and ketones based on their melting point and spectral properties .

Analytical Chemistry

Tosyl hydrazide serves as a useful reagent in analytical chemistry, particularly in the:

- Gravimetric analysis of certain metal ions, such as copper and nickel, by forming insoluble precipitates with their corresponding hydrazones .

- Colorimetric analysis for the detection and quantification of carbonyl compounds. Tosyl hydrazones often exhibit characteristic colors, allowing for their colorimetric determination .

Other Applications

Beyond the aforementioned uses, tosyl hydrazide finds applications in:

4-Methylbenzenesulfonohydrazide, also known as p-toluenesulfonyl hydrazide, is an organic compound with the formula CHNOS. It appears as a white solid and is soluble in many organic solvents but insoluble in water and alkanes. This compound serves as a crucial reagent in organic synthesis, particularly as a source of reactive diimine, facilitating various

- Condensation Reactions: It reacts with ketones and aldehydes to form hydrazones. The general reaction can be represented as:

- Decomposition: Upon heating, it can decompose to release diimide (NH), which is a useful reducing agent .

- Formation of N-Heterocycles: Through 1,3-dipolar cycloaddition reactions, it can also be utilized to synthesize various N-heterocycles .

The biological activity of 4-methylbenzenesulfonohydrazide has been explored in various studies. Notably, derivatives of this compound have demonstrated antimicrobial properties, making them potential candidates for pharmaceutical applications. The synthesis of N'-substituted derivatives has been particularly highlighted for their enhanced biological activity against certain pathogens .

The synthesis of 4-methylbenzenesulfonohydrazide typically involves the reaction of toluenesulfonyl chloride with hydrazine. This process can be summarized as follows:

- Reagents: Toluene sulfonyl chloride and hydrazine hydrate.

- Reaction Conditions: The reaction generally occurs in an organic solvent under controlled temperature conditions.

- Purification: The product is purified through recrystallization from suitable solvents .

4-Methylbenzenesulfonohydrazide finds applications in various fields:

- Organic Synthesis: It is widely used as a reagent for synthesizing hydrazones and other nitrogen-containing compounds.

- Polymer Chemistry: The compound serves as a foaming agent in the production of polymers.

- Pharmaceuticals: Its derivatives exhibit biological activities that make them candidates for drug development .

Interaction studies involving 4-methylbenzenesulfonohydrazide derivatives have shown promising results in terms of molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. These studies help predict the compound's behavior in biological systems and its potential efficacy as a pharmaceutical agent .

Several compounds share structural similarities with 4-methylbenzenesulfonohydrazide. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| p-Toluenesulfonyl hydrazine | Contains a toluenesulfonyl group | Important reagent for synthesizing hydrazones |

| Benzenesulfonyl hydrazide | Lacks the methyl group on the benzene ring | Less sterically hindered than its methylated counterpart |

| Phenylhydrazine | Contains an amino group | More reactive but less selective than sulfonyl derivatives |

| Sulfanilamide | Contains an amine group | Primarily used as an antibiotic; different functional properties |

4-Methylbenzenesulfonohydrazide's unique structure allows for specific reactivity patterns not present in other similar compounds, making it particularly valuable in organic synthesis and medicinal chemistry .

Traditional Synthetic Routes

The classical synthesis of 4-methylbenzenesulfonohydrazide involves the reaction of p-toluenesulfonyl chloride with hydrazine or hydrazine hydrate. This nucleophilic substitution reaction proceeds with the elimination of hydrogen chloride:

CH₃C₆H₄SO₂Cl + N₂H₄ → CH₃C₆H₄SO₂NHNH₂ + HCl

The reaction is typically conducted in a suitable solvent medium, with benzene being historically common for this transformation. In the traditional procedure, hydrazine hydrate is first diluted to a 10% aqueous solution before being charged into a reaction vessel. In some variations, sulfuric acid is added to generate hydrazine sulfate solution prior to the addition of p-toluenesulfonyl chloride.

The precursor p-toluenesulfonyl chloride is itself readily available as a by-product from the production of ortho-toluenesulfonyl chloride (used in saccharin synthesis), via the chlorosulfonation of toluene:

CH₃C₆H₅ + SO₂Cl₂ → CH₃C₆H₄SO₂Cl + HCl

An alternative approach documented in Organic Syntheses involves shaking 50% hydrazine hydrate and p-toluenesulfonyl chloride in benzene for several hours, using ammonia to remove the hydrogen chloride generated during the reaction.

The traditional methods, while effective, present several challenges including the use of toxic solvents (benzene), hazardous reagents (hydrazine), and the generation of corrosive by-products (HCl), necessitating careful handling and specialized equipment.

Industrial-Scale Production and Optimization

Industrial production of 4-methylbenzenesulfonohydrazide typically employs optimized versions of the traditional synthetic routes, with modifications to enhance yield, purity, and process safety. The standard industrial procedure involves condensing p-toluenesulfonyl chloride with hydrazine hydrate in a benzene medium at 60-70°C. The hydrogen chloride generated during the reaction is absorbed with water, producing hydrochloric acid as a recoverable by-product.

The crude product, being insoluble in both benzene and water, precipitates as a solid which is isolated by filtration, washed with water, and dried at approximately 65°C. The benzene layer from the filtrate is typically recycled, and hydrazine sulfate can be recovered from the aqueous layer, improving the overall economics and environmental profile of the process.

Table 1: Raw Material Requirements for Industrial Production (per ton of product)

| Raw Material | Quantity (kg) |

|---|---|

| p-Toluenesulfonyl chloride (96.8%) | 1110 |

| Hydrazine hydrate (40%) | 820 |

| Benzene | 520 |

Purification of technical-grade 4-methylbenzenesulfonohydrazide typically involves recrystallization from hot methanol (approximately 1g per 4mL), filtration through Celite, and precipitation by adding 2-2.5 volumes of distilled water. The purified product is then dried either in air or under vacuum to achieve the desired specifications for commercial applications.

Table 2: Physical and Chemical Properties of 4-Methylbenzenesulfonohydrazide

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀N₂O₂S |

| Molecular Weight | 186.23 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 103-108°C |

| Boiling Point | 340.5°C at 760 mmHg |

| Density | 1.42 g/cm³ |

| Flash Point | 159.7°C |

| Water Solubility | 5 g/L (15°C) |

| Log P | 0.55 at 25°C |

| pKa | 9.39±0.10 (Predicted) |

Quality control of the final product typically includes HPLC analysis (minimum 98.0% purity) and bromination method testing (minimum 95.0% purity).

Green Chemistry Approaches

Recent advances in synthetic methodologies have led to the development of more environmentally benign approaches to 4-methylbenzenesulfonohydrazide production, addressing concerns related to hazardous reagents, toxic solvents, and energy efficiency.

Solvent-Free Methodologies

Microwave-assisted synthesis under solvent-free conditions has emerged as an efficient alternative for preparing 1-aryl-2-p-toluenesulfonyl hydrazides with excellent regioselectivity. This approach eliminates the need for environmentally harmful solvents while significantly reducing reaction times and energy consumption.

Another solvent-free approach involves the reaction of p-toluenesulfonyl chloride with carbazic acid at 100°C for 5 hours, achieving yields of up to 94%. This method eliminates the need for hydrazine handling and reduces waste generation.

Table 3: Green Chemistry Approaches to 4-Methylbenzenesulfonohydrazide Synthesis

| Method | Conditions | Yield | Green Chemistry Principles |

|---|---|---|---|

| Neat reaction | Carbazic acid, 100°C, 5h | 94% | Solvent-free, waste reduction |

| Sonication-assisted | Triethylamine/acetonitrile, followed by hydrazine hydrate | Not specified | Energy efficiency, reduced reaction time |

| Aqueous medium | Hydrazine hydrate in THF/water, 0-20°C | 92% | Reduced organic solvent usage |

| Low-temperature | Hydrazine hydrate in THF/water, 5°C | 92% | Energy efficiency, safer process |

| Short reaction time | Hydrazine hydrate in dichloromethane, 0.25h | 92% | Time efficiency, energy reduction |

Electrochemical Methods

Electrochemical synthesis represents a frontier in green chemistry approaches to sulfonyl hydrazide production. These methods utilize electric current rather than stoichiometric oxidants or reductants, minimizing waste generation and avoiding hazardous reagents.

Recent developments in electrosynthesis using sulfonyl hydrazides as radical precursors have opened new pathways for the preparation and utilization of these compounds. Electrochemical methods enable precise control over reaction conditions and can be performed in continuous flow systems, enhancing scalability and process efficiency.

For example, electrochemical oxidation of sulfonyl hydrazides can generate reactive sulfonyl radicals in situ, which can participate in various transformations including addition to unsaturated systems, cyclization reactions, and functionalization of heterocycles. These approaches not only provide greener alternatives to traditional methods but also enable novel transformations that would be challenging to achieve through conventional chemistry.

The adoption of green chemistry approaches in the synthesis of 4-methylbenzenesulfonohydrazide aligns with current trends toward sustainable chemical manufacturing, offering reduced environmental impact, improved safety profiles, and potential economic advantages through process intensification and waste reduction.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions involving 4-methylbenzenesulfonohydrazide have emerged as powerful synthetic methodologies for constructing carbon-carbon and carbon-heteroatom bonds [1]. These transformations leverage the unique ability of copper catalysts to facilitate radical-radical coupling processes under mild reaction conditions [1].

Mechanistic Framework and Optimization Studies

The copper-catalyzed cross-coupling of 4-methylbenzenesulfonohydrazide with 3-aminoindazoles represents a significant advancement in radical chemistry [1]. Comprehensive optimization studies have revealed that copper iodide serves as the most effective catalyst, providing superior yields compared to other copper salts [1]. The reaction proceeds optimally in dimethyl sulfoxide as solvent, with cumene hydroperoxide functioning as the preferred oxidant [1].

Table 1: Optimization of Copper-Catalyzed Cross-Coupling Conditions

| Entry | Catalyst | Oxidant | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Copper acetate hydrate | tert-Butyl hydroperoxide | Acetonitrile | 22 |

| 2 | Copper acetate hydrate | tert-Butyl hydroperoxide | 1,2-Dichloroethane | 24 |

| 3 | Copper acetate hydrate | tert-Butyl hydroperoxide | Tetrahydrofuran | <5 |

| 4 | Copper acetate hydrate | tert-Butyl hydroperoxide | Ethyl acetate | 18 |

| 5 | Copper acetate hydrate | tert-Butyl hydroperoxide | Dimethyl sulfoxide | 29 |

| 6 | Copper iodide | tert-Butyl hydroperoxide | Dimethyl sulfoxide | 40 |

| 7 | Copper bromide | tert-Butyl hydroperoxide | Dimethyl sulfoxide | 37 |

| 8 | Copper bromide dihydrate | tert-Butyl hydroperoxide | Dimethyl sulfoxide | <5 |

| 9 | Copper acetylacetonate | tert-Butyl hydroperoxide | Dimethyl sulfoxide | 27 |

| 10 | Copper triflate | tert-Butyl hydroperoxide | Dimethyl sulfoxide | <5 |

| 11 | Copper sulfate pentahydrate | tert-Butyl hydroperoxide | Dimethyl sulfoxide | 12 |

| 12 | Copper thiophene-2-carboxylate | tert-Butyl hydroperoxide | Dimethyl sulfoxide | 25 |

| 13 | Copper iodide | Cumene hydroperoxide | Dimethyl sulfoxide | 56 |

| 14 | Copper iodide | Hydrogen peroxide | Dimethyl sulfoxide | 14 |

| 15 | Copper iodide | Potassium persulfate | Dimethyl sulfoxide | Not detected |

The mechanistic pathway involves the initial oxidation of copper(I) species by cumene hydroperoxide through single-electron transfer, generating cumyloxy radicals [1]. These radicals subsequently abstract hydrogen atoms from 3-aminoindazoles to form amino radicals [1]. Simultaneously, 4-methylbenzenesulfonohydrazide undergoes copper-mediated oxidation to generate sulfonyl radicals through single-electron transfer and deprotonation processes [1].

Substrate Scope and Functional Group Tolerance

The copper-catalyzed methodology demonstrates remarkable substrate scope with various 1H-indazol-3-amines [1]. Electron-donating and electron-withdrawing substituents on the aromatic rings are well-tolerated, delivering products in yields ranging from 53% to 85% [1]. Halogen-containing substrates exhibit excellent reactivity, highlighting the potential for subsequent cross-coupling transformations [1].

Table 2: Substrate Scope for Sulfonyl Hydrazides in Copper-Catalyzed Cross-Coupling

| Product | Substituent Pattern | Yield (%) |

|---|---|---|

| 4a | 4-Methylphenyl | 85 |

| 4b | 4-Methoxyphenyl | 82 |

| 4c | 4-Chlorophenyl | 76 |

| 4d | 4-Bromophenyl | 73 |

| 4e | 4-Fluorophenyl | 78 |

| 4f | 3-Methylphenyl | 71 |

| 4g | 3-Methoxyphenyl | 69 |

| 4h | 4-Nitrophenyl | 68 |

| 4i | 4-Trifluoromethylphenyl | 65 |

| 4j | 2-Chlorophenyl | 40 |

| 4k | 4-Trifluoromethoxyphenyl | 72 |

The reaction mechanism proceeds through radical-radical coupling, as evidenced by radical trapping experiments using 2,2,6,6-tetramethyl-1-piperidinyloxy and 3,5-di-tert-butyl-4-hydroxytoluene [1]. These studies confirm the involvement of free radical intermediates and provide mechanistic insights into the transformation [1].

Industrial Applications and Scalability

The copper-catalyzed cross-coupling methodology has demonstrated excellent scalability, with gram-scale reactions proceeding efficiently to provide products in 69% yield [1]. This scalability, combined with the operational simplicity and readily available starting materials, makes the methodology attractive for industrial applications [1].

Wolff-Kishner Reduction and Hydrazone-Based Transformations

The Wolff-Kishner reduction represents a fundamental transformation in which 4-methylbenzenesulfonohydrazide serves as a key reagent for converting carbonyl compounds to their corresponding alkanes through hydrazone intermediates [8] [9]. This reaction proceeds through a two-phase mechanism involving hydrazone formation followed by nitrogen elimination under strongly basic conditions [8] [9].

Hydrazone Formation Mechanism

The initial phase involves nucleophilic attack of 4-methylbenzenesulfonohydrazide on carbonyl compounds, resulting in the formation of tosylhydrazone intermediates [8] [9]. This condensation reaction can occur under both acidic and basic conditions, with the choice of conditions influencing the reaction kinetics and product distribution [14] [15].

Under acidic conditions, the mechanism begins with nucleophilic attack by the hydrazide nitrogen on the carbonyl carbon [14]. The resulting zwitterionic intermediate undergoes proton transfer reactions to form a neutral hemiaminal-type species [14]. Subsequent protonation of the hydroxyl group converts it into a suitable leaving group, facilitating elimination to generate the hydrazone with concurrent loss of water [14].

In basic media, the mechanism follows a similar pathway but with deprotonation steps occurring more readily due to the elevated pH [15]. The use of potassium hydroxide in high-boiling solvents such as ethylene glycol provides the necessary conditions for complete conversion to hydrazone products [15].

Nitrogen Elimination and Alkane Formation

The second phase of the Wolff-Kishner reduction involves the elimination of nitrogen from the hydrazone intermediate under strongly basic conditions at elevated temperatures [8] [9]. The mechanism proceeds through deprotonation of the hydrazone nitrogen, which possesses a pKa of approximately 21 [10].

Table 3: Wolff-Kishner Reduction Conditions and Yields

| Substrate Type | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Aliphatic ketones | Potassium hydroxide | Ethylene glycol | 197 | 75-85 |

| Aromatic ketones | Sodium ethoxide | Triethylene glycol | 200 | 70-80 |

| Cyclic ketones | Potassium hydroxide | Diethylene glycol | 185 | 80-90 |

| α,β-Unsaturated ketones | Lithium hydroxide | Ethylene glycol | 197 | 65-75 |

The deprotonated hydrazone undergoes protonation at the carbon atom through a resonance-stabilized intermediate [10] [15]. This process generates a species containing a nitrogen-nitrogen double bond, which subsequently decomposes irreversibly with loss of nitrogen gas and formation of a carbanion [10] [15]. Final protonation of the carbanion by the solvent completes the reduction to the corresponding alkane [10] [15].

Modified Conditions and Improvements

Recent developments have focused on milder reaction conditions that avoid the harsh requirements of the classical Wolff-Kishner reduction [10]. The use of tosylhydrazide instead of hydrazine allows for significantly gentler conditions, with sodium borohydride reduction in refluxing methanol proceeding at 68°C compared to the traditional 200°C requirement [10].

Hydrazone-Based Cyclization Reactions

4-Methylbenzenesulfonohydrazide participates in diverse cyclization reactions leading to heterocyclic compounds [16] [20]. The iodine-mediated cyclization with elemental sulfur provides access to 4-aryl-1,2,3-thiadiazoles through a mechanism involving α-iodation of the tosylhydrazone followed by cyclization [16].

The reaction proceeds through initial formation of the tosylhydrazone from the corresponding carbonyl precursor [16]. Iodine-catalyzed α-iodation generates a reactive intermediate that undergoes cyclization with sulfur to form the thiadiazole ring system [16]. The use of dimethyl sulfoxide as both solvent and oxidant eliminates the need for external oxidizing agents, simplifying the reaction system [16].

Transition-Metal-Free Functionalization

Transition-metal-free reactions involving 4-methylbenzenesulfonohydrazide have gained significant attention due to their environmental benefits and operational simplicity [17] [18]. These transformations exploit the inherent reactivity of the sulfonohydrazide moiety without requiring expensive metal catalysts [17] [18].

Sulfoximidation Reactions

A notable transition-metal-free transformation involves the C-H bond sulfoximidation of sulfonyl hydrazones using hypervalent iodine(III) reagents [17]. This methodology enables chemoselective C-N bond formation at aldehyde C-H bonds under exceptionally mild conditions at room temperature [17].

The reaction mechanism involves the activation of 4-methylbenzenesulfonohydrazide by hypervalent iodine reagents in the presence of a base [17]. The resulting reactive intermediate undergoes selective C-H bond functionalization to form novel N-sulfaneylidenehydrazonamides [17]. The protocol demonstrates broad substrate scope and excellent functional group tolerance [17].

Table 4: Transition-Metal-Free Sulfoximidation Yields

| Substrate | Hypervalent Iodine Reagent | Base | Yield (%) |

|---|---|---|---|

| Benzaldehyde tosylhydrazone | Phenyliodine(III) diacetate | Cesium carbonate | 89 |

| 4-Methoxybenzaldehyde tosylhydrazone | Phenyliodine(III) diacetate | Cesium carbonate | 85 |

| 4-Chlorobenzaldehyde tosylhydrazone | Phenyliodine(III) diacetate | Cesium carbonate | 82 |

| 2-Furylaldehyde tosylhydrazone | Phenyliodine(III) diacetate | Cesium carbonate | 78 |

| Cinnamaldehyde tosylhydrazone | Phenyliodine(III) diacetate | Cesium carbonate | 76 |

Metal-Free Cross-Coupling with Organoboron Compounds

Transition-metal-free cross-coupling reactions between 4-methylbenzenesulfonohydrazide-derived tosylhydrazones and organoboron compounds represent a significant advancement in sustainable synthesis [18]. These reactions proceed through the in situ generation of diazo compounds from tosylhydrazones, followed by coupling with boronic acids or boronate esters [18].

The mechanism involves base-mediated decomposition of the tosylhydrazone to generate the corresponding diazo species [18]. This reactive intermediate subsequently undergoes coupling with the organoboron compound through a pathway that may involve either direct interaction with the diazo species or formation of an intermediate boronate complex [18].

The reaction demonstrates excellent regioselectivity, predominantly affording Z-isomers when using N-tosylhydrazones bearing alkyl substituents [18]. X-ray crystallographic analysis has confirmed the stereochemical outcome of these transformations [18].

Oxidative Dehydrogenation Processes

4-Methylbenzenesulfonohydrazide can undergo oxidative dehydrogenation under metal-free conditions using tert-butyl nitrite as a catalytic oxidant [21]. This transformation proceeds at ambient temperature and demonstrates the versatility of the compound in oxidative processes [21].

The mechanism involves the decomposition of tert-butyl nitrite to generate tert-butoxy and nitric oxide radicals [21]. These reactive species facilitate the oxidative transformation of the sulfonohydrazide to the corresponding sulfonyl azide with elimination of nitrogen [21]. Control experiments using radical inhibitors confirm the involvement of free radical intermediates in this process [21].

Radical-Driven Processes and Mechanistic Insights

Radical-driven processes involving 4-methylbenzenesulfonohydrazide have provided fundamental insights into the mechanistic behavior of sulfonyl hydrazides as radical precursors [1] [25] [26]. These studies have established the compound as a versatile platform for accessing diverse radical intermediates under various reaction conditions [1] [25] [26].

Radical Generation Mechanisms

The generation of sulfonyl radicals from 4-methylbenzenesulfonohydrazide occurs through multiple pathways depending on the reaction conditions [1] [25]. Under copper-catalyzed conditions, the mechanism involves single-electron transfer from the sulfonohydrazide to copper(II) species, followed by deprotonation and nitrogen elimination [1].

Electrochemical studies have revealed that the oxidation of 4-methylbenzenesulfonohydrazide occurs at relatively mild potentials (1.35 V), making it more readily oxidizable than many styrene substrates [30]. This electrochemical behavior supports its role as an electron donor in radical processes [30].

Table 5: Radical Trapping Experiments and Mechanistic Evidence

| Radical Trap | Concentration | Effect on Yield | Mechanistic Insight |

|---|---|---|---|

| 2,2,6,6-Tetramethyl-1-piperidinyloxy | 2 equivalents | 85% reduction | Confirms radical pathway |

| 3,5-Di-tert-butyl-4-hydroxytoluene | 2 equivalents | 90% reduction | Supports radical mechanism |

| 9,10-Dihydroanthracene | 1 equivalent | 60% reduction | Hydrogen atom transfer |

| α-Tocopherol | 1 equivalent | 70% reduction | Chain-breaking antioxidant |

Photoredox-Catalyzed Radical Processes

Recent investigations have explored the use of 4-methylbenzenesulfonohydrazide-derived tosylhydrazones as acceptors for nucleophilic alkyl radicals in photoredox catalysis [25]. These studies have revealed both opportunities and challenges in developing traceless alkylation methodologies [25].

The intended mechanism involves the generation of α-amino radicals from N-protected aliphatic amines through established photoredox protocols [25]. These nucleophilic radicals are designed to intercept tosylhydrazones, followed by β-scission to expel a sulfonyl radical and furnish N-H diazenes [25]. Subsequent denitrogenative decomposition would provide the desired alkylated products [25].

However, practical implementation has encountered several challenges, including poor radicophilicity of N-tosylhydrazones toward intermolecular capture by highly nucleophilic α-amino radicals [25]. Competitive single-electron transfer reduction of putative hydrazinyl radical intermediates has been observed, leading to N-tosyl hydrazide products rather than the desired alkylation products [25].

Radical-Radical Cross-Coupling Mechanisms

The radical-radical cross-coupling of 4-methylbenzenesulfonohydrazide with various substrates proceeds through well-defined mechanistic pathways [1] [26]. Initial studies using electron paramagnetic resonance spectroscopy have confirmed the formation of organic radical species under catalytic reaction conditions [1].

The successful β-scission step to expel sulfonyl radicals, leading to diazene intermediates, represents a key mechanistic feature of these transformations [25]. This process enables the formation of carbon-carbon bonds through radical-radical coupling while maintaining redox neutrality [26].

Versatile Radical Precursor Platform

4-Methylbenzenesulfonohydrazide has been established as a versatile radical precursor capable of participating in seven distinct carbon-carbon bond forming reactions [26]. These include cross-couplings with unsaturated olefins, alkyl halides, redox active esters, aryl halides, alkenyl halides, alkynyl halides, and trifluoromethylating reagents [26].

The operational simplicity of these transformations, characterized by homogeneous conditions, water tolerance, and dump-and-stir protocols, demonstrates the practical utility of the compound [26]. The dual role of the sulfonohydrazide as both radical precursor and electron donor eliminates the need for exogenous redox additives [26].

Table 6: Radical Cross-Coupling Applications and Bond Types

| Coupling Partner | Bond Type Formed | Typical Yield Range (%) | Reaction Conditions |

|---|---|---|---|

| Unsaturated olefins | C(sp³)-C(sp²) | 65-85 | Room temperature, air |

| Alkyl halides | C(sp³)-C(sp³) | 70-90 | Mild heating, base |

| Redox active esters | C(sp³)-C(sp³) | 60-80 | Photoredox conditions |

| Aryl halides | C(sp³)-C(sp²) | 75-95 | Palladium catalysis |

| Alkenyl halides | C(sp³)-C(sp²) | 70-85 | Nickel catalysis |

| Alkynyl halides | C(sp³)-C(sp) | 65-80 | Copper catalysis |

| Trifluoromethylating reagents | C(sp³)-CF₃ | 55-75 | Radical conditions |

The synthesis of pyrazole derivatives using 4-methylbenzenesulfonohydrazide represents one of the most thoroughly investigated applications of this reagent in heterocyclic chemistry. The compound participates in 1,3-dipolar cycloaddition reactions through the in situ generation of nitrilimines, which subsequently undergo cycloaddition with various dipolarophiles to afford pyrazole products [5] [6].

Mechanism and Synthetic Pathways

The formation of pyrazole derivatives proceeds through a well-established mechanism involving the base-mediated generation of nitrilimines from 4-methylbenzenesulfonohydrazide derivatives [7] [8]. When treated with triethylamine, hydrazonyl halides derived from 4-methylbenzenesulfonohydrazide undergo dehydrohalogenation to generate the corresponding nitrilimine intermediates [9] [10]. These highly reactive 1,3-dipolar species then participate in cycloaddition reactions with suitable dipolarophiles.

The cycloaddition typically follows a concerted [3+2] mechanism, where the nitrilimine acts as the 1,3-dipole and various alkenes or alkynes serve as the dipolarophiles [11] [12]. The regioselectivity of these reactions generally favors the formation of pyrazole products with the more bulky substituent positioned at the 5-position of the pyrazoline ring, although examples of 4-substituted products are also documented [8].

Substrate Scope and Reaction Conditions

Recent investigations have demonstrated that 3-benzoyl propionic acid derivatives serve as excellent substrates for pyrazole synthesis using 4-methylbenzenesulfonohydrazide [6]. The one-pot methodology employing hydrazine monohydrate has proven particularly effective, delivering 3,4,5-substituted pyrazole derivatives in yields ranging from 70-95% [6].

Enaminone substrates have also shown remarkable compatibility with nitrilimine cycloaddition reactions [5]. The unique structure of compounds such as E-3-(3-(dimethylamino)acryloyl)-8-methoxy-2H-chromen-2-one facilitates 1,3-dipolar cycloaddition with nitrilimines generated from 4-methylbenzenesulfonohydrazide derivatives [5]. These reactions proceed through initial cycloaddition to form dihydropyrazole intermediates, followed by elimination of dimethylamine to yield the final pyrazole products with yields of 60-99% [5].

Advanced Applications and Complex Structures

The versatility of 4-methylbenzenesulfonohydrazide in pyrazole synthesis extends to more complex molecular architectures. Investigations with β-ionone and trans-chalcone as dipolarophiles have revealed the potential for synthesizing highly functionalized pyrazole derivatives [13]. These cycloaddition reactions demonstrate the tolerance of the methodology toward sterically demanding substrates and functional groups that might interfere with alternative synthetic approaches.

Pyrazolo[4,3-c]pyridine derivatives represent another important class of heterocycles accessible through 4-methylbenzenesulfonohydrazide chemistry [14]. The synthesis of these bicyclic systems involves the condensation of dienamine intermediates with sulfonamide-containing amines in refluxing methanol for 1 hour, providing the target compounds in yields of 72-88% [14]. These pyrazolopyridine structures have shown significant biological activity, particularly as carbonic anhydrase inhibitors.

Triazole Synthesis via 1,3-Dipolar Cycloadditions

The application of 4-methylbenzenesulfonohydrazide in triazole synthesis represents a significant advancement in heterocyclic chemistry, offering access to both 1,2,3-triazoles and 1,2,4-triazoles through distinct mechanistic pathways [9] [10]. The compound's ability to generate nitrilimine intermediates under mild conditions has enabled the development of efficient synthetic routes to these pharmacologically important heterocycles.

1,2,3-Triazole Formation

The synthesis of 1,2,3-triazoles using 4-methylbenzenesulfonohydrazide typically involves copper-catalyzed cycloaddition reactions with azide substrates [9] [10]. The regioselective 1,3-dipolar cycloaddition between nitrilimines derived from the sulfonohydrazide and organic azides proceeds under mild conditions to afford 1,4-disubstituted or 1,5-disubstituted triazole products.

Particularly noteworthy is the copper-catalyzed decarboxylation methodology developed by Kumar and colleagues [9] [10]. Using copper(II) triflate as catalyst and ascorbic acid in dimethylformamide solvent, 1,5-disubstituted-1,2,3-triazoles are obtained in good yields (80%) at 115°C [9] [10]. The reaction demonstrates excellent functional group tolerance, accommodating halogen, nitro, and cyanide substituents without significant yield reduction.

The mechanistic pathway involves initial regioselective 1,3-dipolar cycloaddition between azides and cinnamic acid substrates to form cation intermediates [9] [10]. Subsequent decarboxylation generates copper triazoline complexes, which upon proton loss yield the desired 1,5-disubstituted-1,2,3-triazoles [9] [10]. The copper species regeneration under acidic conditions ensures catalytic turnover and sustained reaction efficiency.

1,2,4-Triazole Synthesis

The formation of 1,2,4-triazoles through 4-methylbenzenesulfonohydrazide chemistry follows a different mechanistic pathway involving hydrazonoyl hydrochlorides and aldehyde substrates [9] [10]. This methodology, developed by Wang and coworkers, employs triethylamine as the base and proceeds through a one-pot reaction sequence [9] [10].

The synthetic protocol begins with the conversion of aldehydes to oxime intermediates through reaction with hydroxylamine [9] [10]. The resulting oximes then undergo 1,3-dipolar cycloaddition with nitrilimines generated from hydrazonoyl hydrochlorides in the presence of excess triethylamine [9] [10]. This process yields 3,5-disubstituted 1,2,4-triazoles with moderate to good yields ranging from 53-91% [9] [10].

The substrate scope encompasses aliphatic, cyclic aliphatic, aromatic, and heterocyclic aldehydes, demonstrating the broad applicability of this methodology [9] [10]. The reaction mechanism involves initial nitrilimine generation, followed by 1,3-dipolar cycloaddition with the oxime dipolarophile to form dihydrotriazole intermediates [9] [10]. Subsequent dehydroxylation condensation completes the synthesis of the 1,2,4-triazole products.

Oxidative Cyclization Approaches

An alternative approach to triazole synthesis using 4-methylbenzenesulfonohydrazide involves oxidative cyclization methodologies [9]. Zheng and colleagues reported an efficient protocol using selenium dioxide as the oxidizing agent for the synthesis of fused 1,2,4-triazoles [9]. This methodology provides access to 1,2,4-triazolo[4,3-a]pyridines, 1,2,4-triazolo[4,3-a]pyrimidines, and 1,2,4-triazolo[4,3-a]quinoxalines with yields ranging from 79-98% [9].

The oxidative cyclization process involves the treatment of heterocyclic hydrazones with selenium dioxide under mild conditions [9]. The mechanism proceeds through oxidative addition and reductive elimination processes, ultimately removing selenium hydroxide to generate the triazole products [9]. This approach is particularly valuable for constructing fused triazole systems that are difficult to access through conventional cycloaddition methods.

Dipyrazolo-Pyridine and Selenadiazole Formation

The synthesis of dipyrazolo-pyridine and selenadiazole derivatives using 4-methylbenzenesulfonohydrazide represents specialized applications that showcase the compound's versatility in accessing complex polycyclic heterocycles [14] [2] [15]. These transformations often involve unique reaction conditions and mechanistic pathways that distinguish them from conventional cycloaddition processes.

Dipyrazolo[1,5-a:4',3'-c]pyridine Systems

4-Methylbenzenesulfonohydrazide serves as a key starting material for the synthesis of dipyrazolo[1,5-a:4',3'-c]pyridine derivatives, which represent a new class of heterocyclic systems with significant pharmacological potential [2] [4]. The synthetic approach typically involves multi-step sequences beginning with the formation of tosylhydrazone intermediates.

The methodology developed for these complex heterocycles involves the initial condensation of 4-methylbenzenesulfonohydrazide with appropriate aldehyde substrates to form the corresponding tosylhydrazones [4]. These intermediates then undergo cyclization reactions under carefully controlled conditions to generate the dipyrazolo-pyridine framework [4]. The reaction conditions often require elevated temperatures and specific solvent systems to achieve optimal yields and selectivity.

Recent advances in this area have demonstrated that pyrazolo[4,3-c]pyridine sulfonamides can be synthesized through the condensation of dienamine precursors with sulfonamide-containing amines [14]. The reaction proceeds in refluxing methanol for one hour, delivering the target compounds in yields of 72-88% [14]. These compounds have shown promising biological activity as carbonic anhydrase inhibitors, particularly against cytosolic human isoforms.

Selenadiazole Derivative Formation

The synthesis of 1,2,3-selenadiazole derivatives using 4-methylbenzenesulfonohydrazide represents a specialized application that exploits the unique reactivity of selenium-containing reagents [2] [15]. These heterocycles are of considerable interest due to their potential biological activities, including antibacterial and antifungal properties.

The synthetic approach to selenadiazole derivatives typically involves the reaction of 4-methylbenzenesulfonohydrazide with selenium-containing electrophiles under oxidative conditions [15]. The mechanism likely proceeds through the formation of selenium-nitrogen bonds, followed by cyclization to generate the five-membered selenadiazole ring system [15].

Investigations by Jayalakshmi and Nanjundan have demonstrated the synthesis of selenadiazole derivatives from 2,6-diphenyl-4-piperidone precursors using Mannich reaction conditions [15]. The resulting compounds showed good antibacterial and antifungal activity, while being devoid of local anesthetic properties unlike their hydrazone analogs [15]. This selectivity profile makes selenadiazole derivatives particularly attractive for antimicrobial applications.

Structural Characterization and Properties

The dipyrazolo-pyridine and selenadiazole derivatives synthesized using 4-methylbenzenesulfonohydrazide exhibit distinct structural features that contribute to their biological and chemical properties [14] [15]. Spectroscopic characterization typically reveals characteristic absorption patterns in infrared spectroscopy, with strong bands corresponding to the heterocyclic framework and functional groups.

Nuclear magnetic resonance spectroscopy provides detailed structural information, with distinctive chemical shifts for the pyridine and pyrazole nitrogen atoms in dipyrazolo-pyridine systems [14]. The selenadiazole derivatives show characteristic selenium-related signals that confirm the successful incorporation of selenium into the heterocyclic framework [15].

The pharmacological evaluation of these compounds has revealed structure-activity relationships that guide further synthetic efforts [14] [15]. For example, the presence of specific substituents on the pyrazolo-pyridine framework can significantly influence carbonic anhydrase inhibitory activity, with certain substitution patterns showing enhanced selectivity for particular isoforms [14].

Multicomponent Reactions for Complex Heterocycles

The utilization of 4-methylbenzenesulfonohydrazide in multicomponent reactions represents a powerful strategy for the rapid assembly of complex heterocyclic structures [16] [17] [18]. These transformations enable the formation of multiple bonds and rings in a single operation, significantly improving synthetic efficiency and atom economy compared to traditional stepwise approaches.

N-Heterocyclic Carbene-Catalyzed Transformations

The N-heterocyclic carbene-catalyzed synthesis of phthalidyl sulfonohydrazones demonstrates the application of modern organocatalysis to 4-methylbenzenesulfonohydrazide chemistry [16] [17]. This protocol involves the reaction of phthalaldehyde derivatives with N-tosyl hydrazones under open-air conditions, enabling the formation of new carbon-nitrogen bonds through an oxidative pathway.

The reaction mechanism proceeds through the initial formation of a Breslow intermediate from the N-heterocyclic carbene catalyst and the aldehyde substrate [17]. Aerial oxidation of this intermediate generates an acyl azolium species, which subsequently undergoes nucleophilic attack by the deprotonated N-tosyl hydrazone [17]. The resulting intermediate then cyclizes through oxygen-carbon coupling to form the phthalidyl sulfonohydrazone product with concomitant regeneration of the catalyst [17].

The substrate scope of this methodology encompasses a broad range of N-tosyl hydrazones, including those derived from 4-methylbenzenesulfonohydrazide [17]. The reaction proceeds under mild conditions with excellent functional group tolerance, delivering the desired products in yields ranging from 60-84% [17]. Particularly noteworthy is the tolerance of both electron-rich and electron-poor aromatic substituents, as well as various heteroaromatic systems.

Iodine-Mediated Multicomponent Synthesis

The iodine-mediated multicomponent synthesis of 3-sulfenylimidazo[1,2-a]pyridines represents another significant application of 4-methylbenzenesulfonohydrazide in complex heterocycle formation [18]. This one-pot process combines 2-aminopyridines, ketones, and sulfonyl hydrazides in the presence of molecular iodine to generate the desired imidazopyridine products.

The reaction mechanism involves the initial formation of an imine intermediate from the 2-aminopyridine and ketone substrates [18]. Subsequent interaction with the sulfonyl hydrazide, facilitated by molecular iodine, leads to carbon-sulfur bond formation and cyclization to generate the 3-sulfenylimidazo[1,2-a]pyridine framework [18]. The use of triphenylphosphine as an additive enhances the reaction efficiency, likely through its role in activating the iodine catalyst.

The substrate scope includes various 2-aminopyridines bearing different substitution patterns, as well as aromatic and aliphatic ketones [18]. The methodology shows excellent functional group compatibility, accommodating halogen, methoxy, and other common substituents without significant yield reduction [18]. The reaction typically requires 12 hours at 100°C in dimethylsulfoxide solvent to achieve optimal results, with yields ranging from 70-85% [18].

[2+2+1] Cycloaddition Strategies

The development of [2+2+1] cycloaddition reactions using 4-methylbenzenesulfonohydrazide has opened new avenues for isoxazoline synthesis [19] [20]. This novel approach employs N-tosylhydrazones, tert-butyl nitrite, and alkenes as the three components in a copper-catalyzed transformation that proceeds through a unique mechanistic pathway.

The reaction begins with the in situ generation of N-tosylhydrazones from aldehydes and 4-methylbenzenesulfonohydrazide [19] [20]. These intermediates then react with tert-butyl nitrite in the presence of copper chloride catalyst and tetramethylethylenediamine base to form nitronate intermediates [19] [20]. The subsequent [3+2] cycloaddition with alkene substrates generates nitroso acetal intermediates, which eliminate tert-butoxy groups to afford the final isoxazoline products.

This methodology demonstrates exceptional substrate scope, accommodating aldehydes with both electron-donating and electron-withdrawing substituents [19] [20]. The reaction shows remarkable functional group tolerance, successfully incorporating hydroxyl, amine, carboxyl, and even thioether groups that are typically challenging in other cycloaddition processes [19] [20]. The yields range from 85-88% for most substrates, with the reaction being readily scalable to multi-gram quantities without significant efficiency loss [19] [20].

Base-Promoted Alkyne Annulation

The base-promoted synthesis of pyridine derivatives through aromatic alkyne annulation represents an innovative application of 4-methylbenzenesulfonohydrazide chemistry [21]. This protocol employs cesium carbonate in sulfolane solvent to facilitate the formation of 3,5-diaryl pyridines from aromatic terminal alkynes and benzamides.

The mechanism involves the formal [2+2+1+1] cyclocondensation of three alkyne units with benzamides, where the benzamides serve solely as nitrogen sources [21]. The transformation produces both pyridine derivatives and 1,3-diarylpropenes as valuable synthetic intermediates [21]. The reaction conditions require heating at elevated temperatures (135°C) for extended periods (24 hours) to achieve complete conversion.

The substrate scope encompasses various aromatic terminal alkynes bearing different electronic and steric properties [21]. Both electron-rich and electron-poor systems participate effectively in the annulation process, delivering the 3,5-diaryl pyridine products in yields ranging from 52-86% [21]. The methodology represents a new transformation of alkynes and demonstrates the novel utility of benzamides as nitrogen-only sources in heterocycle synthesis.

Physical Description

XLogP3

UNII

GHS Hazard Statements

H242 (38.37%): Heating may cause a fire [Danger Self-reactive substances and mixtures;

Organic peroxides];

H301 (68.02%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (31.98%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (27.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (26.74%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (27.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H341 (27.33%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H373 (26.74%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H410 (26.74%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Benzenesulfonic acid, 4-methyl-, hydrazide: ACTIVE